molecular formula C7H7ClN2O2 B149144 Ethyl 4-chloropyrimidine-5-carboxylate CAS No. 41103-17-7

Ethyl 4-chloropyrimidine-5-carboxylate

Cat. No. B149144
CAS RN: 41103-17-7
M. Wt: 186.59 g/mol
InChI Key: AZJAMMCCAZZXIK-UHFFFAOYSA-N
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Description

Ethyl 4-chloropyrimidine-5-carboxylate is a chemical compound with the CAS Number: 41103-17-7 . It has a molecular weight of 186.6 and its IUPAC name is ethyl 4-chloro-5-pyrimidinecarboxylate .


Synthesis Analysis

The synthesis of Ethyl 4-chloropyrimidine-5-carboxylate involves the reaction of Ethyl 4-hydroxypyrimidine-5-carboxylate with thionyl chloride . The reaction is carried out in tetrahydrofuran (THF) and heated to reflux for 4 hours . The resulting product is then concentrated in vacuo, yielding the crude product .


Molecular Structure Analysis

The InChI code for Ethyl 4-chloropyrimidine-5-carboxylate is 1S/C7H7ClN2O2/c1-2-12-7(11)5-3-9-4-10-6(5)8/h3-4H,2H2,1H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

Ethyl 4-chloropyrimidine-5-carboxylate is a solid at room temperature . It has a density of 1.312g/cm3 . The compound is stored in a freezer .

Scientific Research Applications

Controlled Environment and Cleanroom Solutions

Field

Industrial Chemistry

Methods

Used in the synthesis of chemicals under strict purity and contamination control.

Results

Production of high-purity chemicals necessary for sensitive industrial applications.

These applications are speculative and based on the general chemical properties of Ethyl 4-chloropyrimidine-5-carboxylate. For precise and current applications, it’s essential to refer to the latest scientific literature or consult with experts in the field .

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H332, H335 . The precautionary statements are P261, P280, P305, P338, P351 .

properties

IUPAC Name

ethyl 4-chloropyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2/c1-2-12-7(11)5-3-9-4-10-6(5)8/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZJAMMCCAZZXIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=CN=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20506817
Record name Ethyl 4-chloropyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20506817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-chloropyrimidine-5-carboxylate

CAS RN

41103-17-7
Record name Ethyl 4-chloropyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20506817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 4-chloropyrimidine-5-carboxylate
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Synthesis routes and methods

Procedure details

To a mixture of ethyl 3,4-dihydro-4-oxopyrimidine-5-carboxylate (3.54 g) (synthesized according to the method reported by A. R. Todd and F. Bergel on J. Chem. Soc., 364 (1937)) and triethylamine (2.13 g) was added dropwise under ice-cooling phosphorus oxychloride (21 ml), and the mixture was then heated for 1.5 hour under reflux. The reaction mixture was concentrated to dryness, which was poured into ice-water, followed by partitioning between chloroform and a saturated aqueous solution of sodium hydrogencarbonate. The organic layer was washed with a saturated aqueous solution of sodium hydrogencarbonate and then dried. The solvent was distilled under reduced pressure. The residue was purified by column chromatography on silica gel to afford the title compound as a pale yellow oil (3.42 g, 86%).
Quantity
3.54 g
Type
reactant
Reaction Step One
Quantity
21 mL
Type
reactant
Reaction Step Two
Quantity
2.13 g
Type
solvent
Reaction Step Three
Yield
86%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 4-chloropyrimidine-5-carboxylate
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Ethyl 4-chloropyrimidine-5-carboxylate
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Ethyl 4-chloropyrimidine-5-carboxylate
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Ethyl 4-chloropyrimidine-5-carboxylate
Reactant of Route 6
Ethyl 4-chloropyrimidine-5-carboxylate

Citations

For This Compound
6
Citations
KJM Andrews, BP Tong - Journal of the Chemical Society C: Organic, 1968 - pubs.rsc.org
… This suspension was cooled while ethyl 4-chloropyrimidine-5carboxylate (111) (10.28 g., 55 mmoles) in benzene (10 ml.) was added dropwise. The mixture was stirred at room …
Number of citations: 4 pubs.rsc.org
H Hisamichi, R Naito, A Toyoshima, N Kawano… - Bioorganic & medicinal …, 2005 - Elsevier
… As shown in Scheme 1, compound 4a, which has no substituent at the 2-position, was synthesized starting from ethyl-4-chloropyrimidine-5-carboxylate 1a. The reaction of 1a with 3-…
Number of citations: 71 www.sciencedirect.com
H Duan, M Ning, X Chen, Q Zou, L Zhang… - Journal of medicinal …, 2012 - ACS Publications
… (25) Compound 13 was chlorinated with phosphorus oxychloride in the presence of N,N-diisopropylethylamine using toluene as the solvent, and ethyl-4-chloropyrimidine-5-carboxylate …
Number of citations: 80 pubs.acs.org
AK Farag, BS Ahn, JS Yoo, R Karam, EJ Roh - Bioorganic Chemistry, 2022 - Elsevier
… Briefly, to a solution of ethyl 4-chloropyrimidine-5-carboxylate (10 mmol) and an appropriate amine (10 mmol) in iPrOH (15 mL) was added TEA (20 mmol) dropwise, and the reaction …
Number of citations: 2 www.sciencedirect.com
TR Elworthy, APDW Ford, GW Bantle… - Journal of medicinal …, 1997 - ACS Publications
… by analogous chemistry from 2-chloro-4,6-dimethylnicotinamide, 18 4-chloronicotinic acid, 19 nicotinic acid, 20 6-chloronicotinic acid, 21 and ethyl 4-chloropyrimidine-5-carboxylate, 22 …
Number of citations: 61 pubs.acs.org
B Sreenivas, M Akhila… - Intern. J. Pharm. Pharm …, 2012 - scholar.archive.org
… presence of sodium methoxide gave ethyl 1,6-dihydro-6-oxopyrimidine-5carboxylate 2b with 56% yield, which on chlorination using POCl3 gave ethyl 4-chloropyrimidine 5-carboxylate …
Number of citations: 13 scholar.archive.org

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